1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one
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Overview
Description
1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one is a chemical compound with a unique structure that includes a piperidine ring and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one can be achieved through several methods. One common approach involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . This reaction typically takes place in an aqueous medium at room temperature, resulting in the formation of chiral propargyl-containing amines.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: A compound with a similar alkyne group, used in the synthesis of antimicrobial agents.
1-(Benzyloxy)propan-2-one: A precursor in the synthesis of chiral propargyl-containing amines.
Uniqueness
1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one is unique due to its combination of a piperidine ring and an alkyne group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-6-10(13)12-7-4-5-9(11)8-12/h1,9H,3-8,11H2/t9-/m1/s1 |
InChI Key |
NJVWVWHNTWUBHE-SECBINFHSA-N |
Isomeric SMILES |
C#CCCC(=O)N1CCC[C@H](C1)N |
Canonical SMILES |
C#CCCC(=O)N1CCCC(C1)N |
Origin of Product |
United States |
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